molecular formula C10H19NOS2 B12624709 2-Hydroxybutyl piperidine-1-carbodithioate CAS No. 922164-94-1

2-Hydroxybutyl piperidine-1-carbodithioate

Cat. No.: B12624709
CAS No.: 922164-94-1
M. Wt: 233.4 g/mol
InChI Key: FDUSYVTUHZYEOD-UHFFFAOYSA-N
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Description

2-Hydroxybutyl piperidine-1-carbodithioate is a chemical compound that belongs to the class of dithiocarbamates. These compounds are known for their wide range of applications in various fields, including agriculture, medicine, and industry. The structure of this compound consists of a piperidine ring attached to a carbodithioate group, with a hydroxybutyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxybutyl piperidine-1-carbodithioate can be synthesized through a one-pot reaction involving amines, carbon disulfide, and epoxides. The reaction typically takes place in ethanol at room temperature, making it a relatively simple and efficient process . The reaction conditions are mild, and the process does not require a catalyst, which makes it environmentally friendly.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxybutyl piperidine-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbodithioate group to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the hydroxybutyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-Hydroxybutyl piperidine-1-carbodithioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxybutyl piperidine-1-carbodithioate involves its interaction with various molecular targets. The carbodithioate group can chelate metal ions, which may inhibit metalloenzymes. Additionally, the compound can interact with cellular thiols, affecting redox balance and leading to potential cytotoxic effects. The exact molecular pathways are still under investigation, but these interactions are believed to contribute to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyethyl piperidine-1-carbodithioate
  • 2-Hydroxypropyl piperidine-1-carbodithioate
  • 2-Hydroxybutyl morpholine-1-carbodithioate

Comparison

2-Hydroxybutyl piperidine-1-carbodithioate is unique due to its specific hydroxybutyl substituent, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

922164-94-1

Molecular Formula

C10H19NOS2

Molecular Weight

233.4 g/mol

IUPAC Name

2-hydroxybutyl piperidine-1-carbodithioate

InChI

InChI=1S/C10H19NOS2/c1-2-9(12)8-14-10(13)11-6-4-3-5-7-11/h9,12H,2-8H2,1H3

InChI Key

FDUSYVTUHZYEOD-UHFFFAOYSA-N

Canonical SMILES

CCC(CSC(=S)N1CCCCC1)O

Origin of Product

United States

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